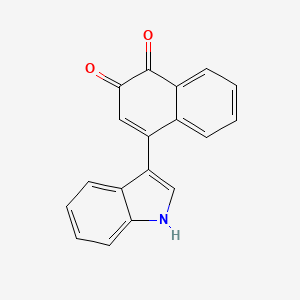

4-(1H-Indol-3-yl)naphthalene-1,2-dione

Description

Significance of Indole (B1671886) and Naphthoquinone Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The indole nucleus is a quintessential heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with profound biological importance. ijpsr.com As a key structural component of the amino acid tryptophan, it is integral to protein structure and is a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. The therapeutic significance of the indole ring system is vast, with indole derivatives constituting a wide array of commercially available drugs. ijpsr.com

Similarly, the naphthoquinone scaffold is a prominent feature in a multitude of natural and synthetic compounds exhibiting a wide spectrum of biological activities. nih.govresearchgate.net Naphthoquinones are secondary metabolites found in various plants and microorganisms. researchgate.netresearchgate.net Their biological functions are often linked to their redox properties, which allow them to participate in vital electron transport chains and, conversely, to induce oxidative stress. researchgate.net This chemical reactivity underpins their well-documented cytotoxic, antimicrobial, and anti-inflammatory properties. nih.govscielo.br Many anticancer drugs, for instance, incorporate a naphthoquinone backbone in their structure. researchgate.netnih.gov The fusion of these two powerful pharmacophores—indole and naphthoquinone—into hybrid structures has thus emerged as a compelling strategy for developing new therapeutic leads. nih.gov

Structural Classification and Research Focus on 4-(1H-Indol-3-yl)naphthalene-1,2-dione within Naphthoquinone-Indole Hybrids

Naphthoquinone-indole hybrids can be broadly classified based on the nature and position of the linkage between the two scaffolds. The connection can be established through a direct carbon-carbon bond, a carbon-nitrogen bond, or via a linker moiety. The specific points of attachment on both the indole and naphthoquinone rings further define the structural subclass and significantly influence the molecule's three-dimensional shape and biological activity.

Within this diverse class of compounds, This compound represents a specific and highly researched structural motif. In this molecule, the indole ring is connected via a direct carbon-carbon bond from its nucleophilic C-3 position to the C-4 position of a naphthalene-1,2-dione core. This particular arrangement places the indole substituent adjacent to the ortho-quinone functionality of the naphthalene (B1677914) ring system. The electronic interplay between the electron-rich indole and the electron-deficient o-quinone system is a key feature that dictates the molecule's chemical reactivity and biological properties. Research has increasingly focused on this and related structures due to their potential as anticancer agents, with studies exploring how modifications to both the indole and naphthoquinone rings affect cytotoxicity against various cancer cell lines. nih.govrsc.org

A selection of research findings on the anticancer activity of related indolyl-naphthoquinone derivatives is presented below, illustrating the potency of this structural class.

| Compound Type | Cell Line | Activity Measurement (IC50) | Reference Compound |

|---|---|---|---|

| 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-2-yl)propanoic acid | HeLa (Cervical Cancer) | 21.36 µM | Not Specified |

| 2-((3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)-3-(1H-indol-2-yl)propanoic acid | SiHa (Cervical Cancer) | 28.8 µM | Not Specified |

| Indole-Naphthalene Chalcone (B49325) Hybrid | HepG2 (Liver Cancer) | 0.65 µM | Not Specified |

| Indole-Naphthalene Chalcone Hybrid | HCT116 (Colon Cancer) | 1.13 µM | Not Specified |

| Indole-Naphthalene Chalcone Hybrid | MCF-7 (Breast Cancer) | 0.82 µM | Not Specified |

This table presents a selection of IC50 values for different naphthoquinone-indole conjugates against various cancer cell lines to illustrate the general bioactivity of this class of compounds. nih.govresearchgate.net

Overview of Interdisciplinary Research Trajectories in Indolylnaphthalene-dione Chemistry

The investigation of this compound and its analogues is an inherently interdisciplinary endeavor, situated at the crossroads of chemistry, biology, and computational science.

Synthetic Organic Chemistry : A primary research trajectory involves the development of novel and efficient synthetic methodologies to construct the core indolylnaphthalene-dione skeleton and its derivatives. nih.govmdpi.com This includes exploring multicomponent reactions and optimizing catalytic systems to access a diverse library of compounds for biological screening. researchgate.net

Medicinal Chemistry : Medicinal chemists focus on establishing Structure-Activity Relationships (SAR). By systematically modifying the peripheral substituents on both the indole and naphthoquinone rings, researchers aim to enhance potency, selectivity, and drug-like properties. nih.gov

Chemical Biology and Pharmacology : These fields are concerned with elucidating the biological mechanisms of action. Researchers employ a variety of cellular and biochemical assays to identify the molecular targets of these compounds, which may include enzymes like topoisomerases or interference with cellular redox homeostasis. researchgate.netscielo.br

Computational Chemistry : In silico techniques, such as molecular docking and molecular dynamics simulations, play a crucial role in predicting the binding interactions of these compounds with potential biological targets. japsonline.com These computational studies help to rationalize observed biological activities and guide the design of new, more potent analogues.

Together, these synergistic research efforts are progressively advancing the understanding of indolylnaphthalene-diones, paving the way for the potential development of novel therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

150810-71-2 |

|---|---|

Molecular Formula |

C18H11NO2 |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)naphthalene-1,2-dione |

InChI |

InChI=1S/C18H11NO2/c20-17-9-14(11-5-1-2-7-13(11)18(17)21)15-10-19-16-8-4-3-6-12(15)16/h1-10,19H |

InChI Key |

JGGZODMUNMPWQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 1h Indol 3 Yl Naphthalene 1,2 Dione

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of 4-(1H-Indol-3-yl)naphthalene-1,2-dione is expected to exhibit a series of signals corresponding to the distinct proton environments in the indole (B1671886) and naphthalene (B1677914) ring systems. Based on data from structurally similar compounds, the aromatic region of the spectrum would be particularly complex due to the presence of multiple coupled protons.

The indole moiety would be characterized by a signal for the N-H proton, typically appearing as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the indole ring itself (at positions 2, 4, 5, 6, and 7) would resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position of the indole ring often appears as a distinct singlet or a narrow triplet, depending on the solvent and concentration.

The naphthalene ring system would also contribute a set of signals in the aromatic region. The protons on the naphthalene ring are expected to show complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with their neighbors. For instance, in related naphthalene-1,2-dione structures, protons adjacent to the carbonyl groups are typically shifted downfield. rsc.org

A representative, though not identical, compound, 2-((2-(1H-Indol-3-yl)ethyl)amino)-3-chloronaphthalene-1,4-dione, shows aromatic proton signals in the range of δ 7.65-8.22 ppm. nih.gov For 4-(p-Tolyl)naphthalene-1,2-dione, the aromatic protons of the naphthalene ring appear between δ 7.46 and 8.22 ppm. rsc.org These examples help in estimating the expected chemical shift ranges for the title compound.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Indole N-H | > 10.0 | Broad Singlet |

| Naphthalene Aromatic H | 7.5 - 8.5 | Multiplets, Doublets |

| Indole Aromatic H | 7.0 - 8.0 | Multiplets, Doublets |

| Indole C2-H | ~7.5 | Singlet or Triplet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would be characterized by signals for the carbonyl carbons, the aromatic carbons of both the naphthalene and indole rings, and the quaternary carbons at the points of ring fusion and substitution.

The two carbonyl carbons (C1 and C2) of the naphthalene-1,2-dione moiety are expected to be the most downfield signals, typically appearing in the range of δ 180-190 ppm. rsc.org The aromatic carbons of both ring systems would resonate in the region of δ 110-150 ppm. The chemical shifts of the carbons in the indole ring are well-documented, with the carbon atom at position 3, which is attached to the naphthalene ring, appearing as a quaternary signal.

For comparison, in 4-(p-Tolyl)naphthalene-1,2-dione, the carbonyl carbons appear at δ 180.5 and 179.6 ppm, and the aromatic carbons are observed between δ 127.3 and 157.2 ppm. rsc.org In a related indolyl-naphthoquinone derivative, the carbonyl carbons of a 1,4-dione system were found at δ 181.9 and 174.3 ppm. rsc.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Naphthalene-1,2-dione) | 180 - 190 |

| Aromatic C (Naphthalene and Indole) | 110 - 150 |

| Quaternary Aromatic C | 120 - 160 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on the same spin system. This would be particularly useful in assigning the protons within the indole and naphthalene aromatic systems by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, correlations would be expected between the indole protons and the naphthalene carbons, confirming the connectivity between the two ring systems. Studies on other complex heterocyclic systems have demonstrated the utility of HMBC in confirming structural linkages. nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.

Fourier Transform-Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by the stretching vibrations of its key functional groups. A strong absorption band corresponding to the N-H stretch of the indole ring is expected in the region of 3300-3500 cm⁻¹. The most prominent features would be the strong C=O stretching vibrations of the dione (B5365651) system, which are expected to appear in the range of 1650-1710 cm⁻¹. The exact position of these bands can be influenced by conjugation and potential intramolecular hydrogen bonding. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

For comparison, the FT-IR spectrum of 4-(p-Tolyl)naphthalene-1,2-dione shows a strong C=O absorption at 1665 cm⁻¹. rsc.org In other naphthalene-dione derivatives, C=O stretching bands have been reported in the range of 1679-1700 cm⁻¹. rsc.orgnih.gov

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Indole) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium |

| C=O Stretch (Dione) | 1650 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific Raman data for this compound is not available, the expected spectrum would also show characteristic bands for the functional groups present. Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds.

The C=O stretching vibrations would also be visible in the Raman spectrum, likely in a similar region to the FT-IR spectrum. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the rings, typically give rise to strong Raman signals in the 1000-1600 cm⁻¹ region. The indole ring vibrations would also contribute to the complexity of this region. The study of other naphthoquinones by Raman spectroscopy has focused on their interactions with biological molecules, highlighting the utility of this technique in probing molecular structure and environment.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise molecular mass and valuable fragmentation data can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₈H₁₁NO₂. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

HRMS analysis, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to confirm this elemental composition. In positive ion mode, the compound would likely be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For instance, a study on more complex 1,4-naphthoquinones featuring indole scaffolds reported the observation of [M+Na]⁺ adducts, confirming their calculated molecular formulas with high precision. nih.gov

| Ion Species | Calculated Exact Mass (m/z) |

|---|---|

| [M]⁺· | 273.07845 |

| [M+H]⁺ | 274.08628 |

| [M+Na]⁺ | 296.06822 |

| [M+K]⁺ | 312.04216 |

Tandem Mass Spectrometry (MS/MS)

Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation at the linkage between the indole and naphthalene rings, as well as within the rings themselves. The indole portion is known to produce characteristic fragment ions. Studies on various indole alkaloids have shown the generation of product ions at m/z 130 and 144, which are characteristic of the indole core. researchgate.net The naphthoquinone part would be expected to undergo characteristic losses of carbonyl (CO) groups.

A plausible fragmentation pathway would involve:

Initial losses from the dione moiety: Sequential loss of CO molecules (28 Da) is a common fragmentation pathway for quinones.

Cleavage of the indole ring: Fragmentation of the indole nucleus could lead to the formation of characteristic ions.

Cleavage at the C-C bond: The bond connecting the two ring systems could cleave, leading to ions corresponding to the individual indole and naphthalenedione portions.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

|---|---|---|---|

| 274.0863 | 246.0914 | CO | Naphthalene-1,2-dione ring |

| 274.0863 | 218.0965 | 2 x CO | Naphthalene-1,2-dione ring |

| 274.0863 | 144.0651 | C₉H₅O₂ | Indole moiety fragment |

| 274.0863 | 117.0573 | C₁₀H₄O₂ | Indole moiety |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, providing insights into their electronic structure and photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals. The spectrum of this compound is expected to be a composite of the chromophores present: the indole ring and the naphthalene-1,2-dione system.

The indole chromophore itself exhibits characteristic absorption bands, typically around 260-290 nm. nist.gov The naphthalene ring system also has strong absorptions in the UV region. The presence of the dione functionality and the extensive conjugation between the indole and naphthalene systems are expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths, likely extending into the visible region. libretexts.org This is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Similar 1,4-naphthoquinone (B94277) derivatives are known to absorb light in the visible range, resulting in their characteristic colors.

| Chromophore | Typical λmax (nm) | Expected λmax for Conjugated System (nm) | Electronic Transition |

|---|---|---|---|

| Indole | ~280-290 | > 350 | π → π |

| Naphthalene | ~220, 275, 312 | ||

| α-Diketone | Variable | > 400 | n → π |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and a conjugated π-system, both of which are features of this compound.

The indole moiety is known to be fluorescent. researchgate.net Furthermore, various functionalized naphthoquinones have been shown to exhibit fluorescence. nih.gov The extended conjugation in the target molecule would likely result in fluorescence emission at a longer wavelength than that of indole itself. The emission wavelength and quantum yield would be sensitive to the solvent polarity. The large, conjugated system allows for intramolecular charge transfer (ICT) upon excitation, which can influence the fluorescence properties. Research on other fluorescent hydroxyl naphthalene-1,4-dione derivatives has shown emission in the green light region (around 550 nm).

| Property | Predicted Characteristic |

|---|---|

| Excitation Wavelength (λex) | Corresponds to a long-wavelength absorption band (>350 nm) |

| Emission Wavelength (λem) | Expected in the visible region (e.g., 450-550 nm) |

| Stokes Shift | Moderate to large, influenced by solvent polarity |

| Fluorescence Quantum Yield (ΦF) | Dependent on molecular rigidity and solvent environment |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This provides empirical validation of the compound's purity and elemental formula. For a newly synthesized compound like this compound (C₁₈H₁₁NO₂), the experimentally determined percentages should closely match the theoretically calculated values. According to guidelines from major chemistry journals, the found values should be within ±0.4% of the calculated values to be considered evidence of purity. nih.gov

| Element | Molecular Weight | Calculated (%) | Found (%) (Hypothetical) |

|---|---|---|---|

| Carbon (C) | 12.011 | 79.11 | 78.90 - 79.30 |

| Hydrogen (H) | 1.008 | 4.06 | 3.95 - 4.15 |

| Nitrogen (N) | 14.007 | 5.13 | 5.05 - 5.25 |

| Oxygen (O) | 15.999 | 11.71 | - |

Note: Oxygen is typically calculated by difference and not directly measured by standard CHN analysis.

X-ray Crystallography for Solid-State Molecular Architecture Determination

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its crystal system, space group, and precise molecular dimensions are not available.

However, based on the crystallographic analysis of structurally related compounds, including indole and naphthalene-dione derivatives, a hypothetical model of its solid-state architecture can be proposed. The molecule is expected to exhibit a largely planar geometry, although some degree of torsion between the indole and naphthalene-1,2-dione ring systems is likely to minimize steric hindrance. The planarity of the individual indole and naphthoquinone moieties is a common feature in related reported structures.

Intermolecular interactions are anticipated to play a crucial role in the crystal packing of this compound. Hydrogen bonding involving the indole N-H group as a donor and one of the carbonyl oxygen atoms of the naphthalene-1,2-dione moiety as an acceptor is highly probable. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to contribute significantly to the stability of the crystal lattice.

To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, the following table presents a hypothetical set of crystallographic parameters for this compound, based on common values for similar organic compounds. It is crucial to emphasize that this data is for illustrative purposes only and does not represent experimentally determined values for this specific compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₂₀H₁₁NO₂ |

| Formula Weight | 297.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 14.5 |

| α (°) | 90 |

| β (°) | 95 |

| γ (°) | 90 |

| Volume (ų) | 1472 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.34 |

| Absorption Coeff. (mm⁻¹) | 0.09 |

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to determine its precise solid-state molecular architecture and to confirm the nature of the intermolecular forces governing its crystal packing. Such a study would provide invaluable data for understanding its structure-property relationships.

Theoretical and Computational Investigations on 4 1h Indol 3 Yl Naphthalene 1,2 Dione and Its Derivatives

Quantum Chemical Modeling of Electronic and Geometric Structures

Quantum chemical modeling provides a powerful lens through which the intricate electronic and geometric landscapes of molecules like 4-(1H-Indol-3-yl)naphthalene-1,2-dione and its derivatives can be explored. These computational methods allow for a detailed understanding of molecular properties that are fundamental to their reactivity and potential applications.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the ground state properties of molecular systems. mdpi.comnih.gov By focusing on the electron density, DFT offers a computationally efficient yet accurate method to determine the electronic structure and geometry of molecules. nih.gov For derivatives of indole (B1671886) and naphthalene (B1677914), DFT calculations, often employing functionals like B3LYP with various basis sets, are used to predict heats of formation and evaluate molecular stability. niscpr.res.injeires.comjeires.com

Theoretical studies on related naphthalene derivatives have utilized DFT to calculate a range of quantum chemical parameters. jeires.comjeires.com These parameters, including energy gap (ΔE), ionization energy, and electron affinity, provide insights into the molecule's reactivity and stability. jeires.comresearchgate.net For instance, a larger energy gap is generally indicative of higher kinetic stability. researchgate.net The reliability of DFT in predicting these properties is well-established, making it an indispensable tool in the molecular engineering of new compounds. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller gap suggests a more reactive and polarizable molecule. nih.gov

In the context of this compound and its analogs, the distribution of HOMO and LUMO across the molecular framework reveals potential sites for chemical reactions and dictates the nature of intramolecular charge transfer. nih.gov For instance, in similar chalcone (B49325) structures, the HOMO may be distributed over the ethylenic bridge and naphthalene ring, indicating regions of high electron density. nih.gov Analysis of related naphthalene compounds has shown that calculated HOMO and LUMO energies can effectively predict charge transfer within the molecule. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of these frontier orbitals, thereby tuning the molecule's electronic and photophysical properties. rsc.org

Below is a table showcasing typical quantum chemical parameters derived from HOMO-LUMO analysis for a related compound, illustrating the insights that can be gained.

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.12 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.49 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.63 |

| Ionization Potential | I | -EHOMO | 6.12 |

| Electron Affinity | A | -ELUMO | 2.49 |

| Global Hardness | η | (I - A) / 2 | 1.815 |

| Global Softness | S | 1 / (2η) | 0.275 |

| Electronegativity | χ | (I + A) / 2 | 4.305 |

| Chemical Potential | μ | -(I + A) / 2 | -4.305 |

| Global Electrophilicity Index | ω | μ2 / (2η) | 5.106 |

Note: The data in this table is illustrative and based on a related naphthalene-containing compound to demonstrate the application of the analysis. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To understand the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is a powerful tool for calculating excited-state properties and predicting electronic absorption spectra. chemrxiv.org TD-DFT is particularly useful for studying the photophysical and photochemical properties of complex molecules like indole derivatives. chemrxiv.org

For molecules containing indole and naphthalene moieties, TD-DFT can predict the vertical excitation energies and oscillator strengths, which correspond to the peaks in an ultraviolet-visible (UV-Vis) absorption spectrum. nih.gov The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of these predictions, with some functionals providing better correlation with experimental data. nih.gov Studies on related systems have shown that TD-DFT can reasonably predict the low-lying excited states. chemrxiv.org Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, providing insights into processes like fluorescence and phosphorescence. chemrxiv.orgnih.gov This is crucial for understanding phenomena such as excited-state intramolecular proton transfer (ESIPT), which can be influenced by solvent effects and molecular structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.netrsc.org The MEP map displays regions of varying electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For complex heterocyclic systems, MEP analysis can identify the most likely sites for intermolecular interactions, including hydrogen bonding. rsc.org In derivatives of this compound, the nitrogen and oxygen atoms are expected to be in electron-rich regions, making them potential sites for electrophilic attack, while hydrogen atoms attached to heteroatoms might represent electron-deficient areas. This detailed mapping of the electronic landscape provides crucial insights for understanding the molecule's chemical behavior and designing new derivatives with specific reactivity profiles.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target. nih.govjapsonline.comnih.govmdpi.com

For compounds like this compound and its derivatives, molecular docking can be employed to investigate their potential as inhibitors of specific enzymes or receptors. nih.govbenthamdirect.com Docking studies on similar indole and naphthalene-1,4-dione derivatives have been performed to predict their binding energies and interactions with the active sites of various targets. nih.govbenthamdirect.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, that stabilize the ligand-receptor complex. nih.gov The results from molecular docking can provide valuable insights into the structure-activity relationships of a series of compounds and guide the design of more potent and selective analogs. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape of a molecule and the effects of its environment, such as solvation. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor.

For a molecule like this compound, MD simulations can be used to study its conformational preferences in different solvents, which can significantly influence its biological activity. Furthermore, when docked into a protein's active site, MD simulations can assess the stability of the predicted binding pose and reveal dynamic changes in the protein-ligand interactions over time. This level of detail is crucial for a more accurate understanding of the binding process and for refining the design of potential therapeutic agents.

Mechanistic Studies of Biological Activities of Indolylnaphthalene Dione Scaffolds

Elucidation of Molecular Mechanisms in Biological Systems

The molecular mechanisms underpinning the bioactivity of the indolylnaphthalene-dione scaffold are multifaceted. They involve the inherent chemical properties of the molecule, its ability to interfere with enzymatic processes, and its interactions with nucleic acids and proteins.

The naphthalene-dione core of the scaffold is a quinone, a class of compounds known for its redox activity. Quinones can participate in redox cycling, a process involving the acceptance of one or two electrons to form semiquinone or hydroquinone (B1673460) species, respectively. This ability to shuttle electrons can have profound effects on biochemical pathways.

One key consequence of this redox cycling is the potential to alter cellular metabolism. For instance, related naphthoquinone derivatives have been shown to impact the mitochondrial redox environment in cancer cells, leading to an increased oxygen consumption rate. nih.gov This suggests an interference with the electron transport chain and a shift in glucose metabolism, which can induce necrosis in cancer cells. nih.gov The anticancer activity of some naphthoquinones, such as lawsone, is attributed to their ability to induce the rapid formation of reactive oxygen species (ROS), which can lead to DNA damage and cell death. researchgate.net The indolylnaphthalene-dione scaffold, by virtue of its quinone structure, is likely to share these redox-mediated mechanisms of action.

The structure of 4-(1H-Indol-3-yl)naphthalene-1,2-dione makes it a candidate for interacting with and inhibiting various enzymes crucial for cell survival and proliferation.

DNA Gyrase B and Topoisomerase IV: DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are validated targets for antibiotics. mdpi.com The B subunit of DNA gyrase (GyrB) and the ParE subunit of topoisomerase IV contain an ATP-binding site that is a common target for inhibitors. Quinone-containing compounds, such as anthraquinones, have been investigated as potential competitive inhibitors that bind to this ATP pocket. mdpi.com Molecular docking studies on other heterocyclic compounds have identified potential inhibitors of DNA gyrase B, illustrating the feasibility of targeting this enzyme with complex organic molecules. researchgate.net While specific kinetic data for this compound is not extensively documented, its structural similarity to known inhibitors suggests it may act through a similar mechanism.

Table 1: Example of Docking Scores for Potential DNA Gyrase B Inhibitors This table presents data for other heterocyclic compounds to illustrate the concept of enzyme-inhibitor binding affinity.

| Compound | Docking Score (GOLD ChemPLP) |

|---|---|

| 6l | 72.85 |

| 6m | 68.73 |

| 6n | 66.86 |

| 4e | 66.75 |

Data sourced from ResearchGate. researchgate.net

Cyclin-Dependent Kinase 6 (CDK6): CDKs are key regulators of cell cycle progression, and their inhibition is a major strategy in cancer therapy. nih.gov While direct inhibition of CDK6 by this compound has not been explicitly detailed, the compound's influence on cell cycle progression (discussed in section 5.2.1) suggests a potential interaction with the cell cycle machinery, which could involve CDKs. The effectiveness of known CDK4/6 inhibitors is sometimes dependent on the expression levels and stability of the CDK6 protein complex in tumor cells. nih.gov

Direct interaction with macromolecules like DNA and proteins is a common mechanism of action for bioactive compounds.

Nucleic Acid Binding: The ortho-quinone structure within the naphthalene-dione moiety is chemically reactive. Studies on 1,2-naphthoquinone (B1664529), a core component of the scaffold, have shown that it can react directly with DNA. nih.gov The mechanism involves a 1,4-Michael addition reaction, leading to the formation of unstable depurinating adducts with adenine (N3Ade) and guanine (N7Gua). nih.gov The loss of these bases from the DNA strand can lead to mutations and initiate carcinogenesis, but it also represents a potent cytotoxic mechanism. nih.gov This direct covalent modification of DNA is distinct from the non-covalent intercalation mechanism observed for other molecules like naphthalene (B1677914) diimides, which slot between DNA base pairs. sciforum.netmdpi.com

Protein Binding: Bioactive molecules often bind to transport proteins in the bloodstream, which affects their distribution and availability. Human serum albumin (HSA) is the most abundant plasma protein. nih.gov Studies on a related 2-(4-methoxyanilino)naphthalene-1,4-dione have elucidated its binding mechanism to HSA. nih.gov The interaction was found to involve a static quenching mechanism, indicating the formation of a stable ground-state complex. nih.gov Thermodynamic analysis suggests that hydrophobic interactions play a major role in this binding. nih.gov Such studies are crucial for understanding the pharmacokinetics of indolylnaphthalene-dione compounds.

Table 2: Stern-Volmer Quenching Constants (Ksv) for the Binding of a Naphthalene-1,4-dione Derivative to Human Serum Albumin (HSA) at Different Temperatures

| Temperature (K) | Ksv (×10^5 M^-1) |

|---|---|

| 298 | 2.11 |

| 304 | 1.83 |

| 310 | 1.55 |

Data suggests a static quenching mechanism as Ksv values decrease with increasing temperature. Sourced from a study on 2-(4-methoxyanilino)naphthalene-1,4-dione. nih.gov

Cellular Pathway Modulation

Beyond direct molecular interactions, the biological impact of this compound is observed through its modulation of complex cellular pathways, including cell division and stress responses.

The uncontrolled progression of the cell cycle is a hallmark of cancer. Many anticancer agents function by inducing cell cycle arrest, which prevents tumor cells from dividing and can lead to apoptosis. Studies on other indole (B1671886) derivatives have demonstrated this effect. For example, treatment of HCT-116 colon cancer cells with novel (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivatives led to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle. nih.gov This indicates that the compounds block DNA synthesis (S phase) and mitosis (M phase), thereby halting proliferation. nih.gov Given the shared indole moiety, it is plausible that this compound could exert similar effects on cell cycle progression.

Table 3: Effect of Indole Derivatives on Cell Cycle Distribution in HCT-116 Cells This table shows data for related indole compounds to exemplify the potential effect on cell cycle progression.

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 68.34 | 19.54 | 12.12 |

| Compound 4g | 11.23 | 48.77 | 40.00 |

| Compound 4c | 10.33 | 49.67 | 40.00 |

| Compound 4a | 15.33 | 44.67 | 40.00 |

Data sourced from Scientific Reports. nih.gov

As mentioned in section 5.1.1, the redox-active quinone core is a key feature of the indolylnaphthalene-dione scaffold. A major consequence of its redox cycling is the production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. While low levels of ROS are involved in normal cell signaling, excessive levels induce oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis. nih.gov

The ability of quinone-containing compounds to generate ROS is a well-documented mechanism of their anticancer activity. researchgate.netmdpi.com For example, thymoquinone has been shown to significantly increase ROS levels in cancer cells in a concentration-dependent manner. mdpi.com Similarly, novel 1,4-naphthoquinone (B94277) derivatives have been found to induce apoptosis in liver cancer cells mediated by ROS generation. nih.gov Exposure to naphthalene has also been linked to enhanced intracellular ROS levels. nih.gov Therefore, a primary mechanism of action for this compound is likely the induction of cellular stress through the generation of ROS.

Table 4: Concentration-Dependent ROS Generation by Thymoquinone in MDA-MB-468 Cells After 6 Hours This table presents data for a different quinone to illustrate the dose-response relationship of ROS induction.

| Thymoquinone Concentration (µM) | ROS Levels (Fold Increase vs. Control) |

|---|---|

| 1 | ~1.2 |

| 5 | ~2.0 |

| 10 | ≥4.0 |

Data sourced from MDPI. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

The exploration of structure-activity relationships (SAR) provides crucial insights into how the chemical structure of a compound influences its biological activity. For the indolylnaphthalene-dione scaffold, SAR studies are instrumental in elucidating the molecular interactions that govern its therapeutic and toxicological profiles. By systematically modifying the chemical structure of the parent compound, researchers can identify key pharmacophoric features and understand their role in specific biological mechanisms.

While specific SAR studies on this compound are not extensively documented in publicly available research, the broader class of indolyl-quinones and naphthalene-diones has been the subject of various investigations. These studies offer valuable insights that can be extrapolated to understand the potential influence of substituents on the biological activity of this specific scaffold.

For the related class of indolequinones, the nature and position of substituents on the indole ring have been shown to be critical for their activity as substrates for enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is an enzyme that can bioactivate or detoxify quinone-containing compounds. Studies have revealed that indolequinones with electron-withdrawing groups at the 3-position of the indole ring are often better substrates for NQO1 nih.gov. This suggests that modifications to the indole moiety of this compound could significantly alter its metabolic pathway and, consequently, its biological effects. For instance, the introduction of a leaving group at the 3-indolyl methyl position in some indolequinones has been shown to lead to the inactivation of the enzyme nih.gov.

In the context of naphthalene-1,4-dione analogues, research has highlighted the importance of substituents on the naphthalene ring. For example, the presence of halogen atoms has been found to be crucial for maintaining the potency of certain biological activities rsc.org. Furthermore, the introduction of terminal cyclic amine groups can lead to higher activity rsc.org. While these findings are for naphthalene-1,4-diones, they underscore the principle that the substitution pattern on the naphthalene core is a key determinant of biological function.

The table below summarizes some general SAR findings for related indolyl-quinone and naphthoquinone scaffolds.

| Scaffold | Substituent Position | Type of Substituent | Influence on Biological Mechanism |

| Indolequinone | Indole C3-position | Electron-withdrawing group | Enhanced substrate activity for NQO1 nih.gov |

| Indolequinone | 3-Indolyl methyl position | Leaving group | Inactivation of NQO1 nih.gov |

| Naphthalene-1,4-dione | Naphthalene ring | Halogen atom | Crucial for maintaining potency rsc.org |

| Naphthalene-1,4-dione | General | Terminal cyclic amine | Generally higher activity rsc.org |

It is important to note that these are general observations from related compound classes and direct experimental validation on this compound is necessary to confirm these relationships.

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral themselves. However, the parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, in its unsubstituted form, there are no stereoisomers (enantiomers or diastereomers) to consider.

The concept of stereochemistry would become relevant to the mechanistic action of this scaffold if substituents are introduced that create one or more chiral centers. For instance, the addition of a substituted alkyl chain to either the indole or naphthalene ring could potentially introduce chirality. In such cases, the different stereoisomers could exhibit distinct biological activities. This is a well-established principle in pharmacology, where one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.

Should chiral derivatives of this compound be synthesized, it would be imperative to investigate the stereochemical aspects of their mechanistic action. Such studies would involve the separation of the stereoisomers and the individual evaluation of their biological profiles. This would help in identifying the optimal stereoconfiguration for a specific biological target and would be a critical step in the development of more selective and potent therapeutic agents based on this scaffold.

Without the presence of chiral centers in the parent molecule or in its commonly studied derivatives, there is currently no specific research on the stereochemical aspects of the mechanistic action of this compound.

Design and Synthesis of Advanced Indolylnaphthalene Dione Analogues and Hybrids

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug design, enabling the exploration of novel chemical space while retaining desired biological activity. researchgate.netnih.gov These techniques involve replacing the core molecular framework (scaffold) or specific functional groups with alternatives that mimic the steric and electronic properties of the original, respectively. nih.govresearchgate.net

In the context of the indolylnaphthalene-dione framework, scaffold hopping could involve replacing the naphthalene-1,2-dione core with other quinone systems or entirely different heterocyclic structures that maintain a similar spatial arrangement of key pharmacophoric features. The goal is to discover new chemotypes with improved properties, such as enhanced synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property positions. nih.govnih.gov

Bioisosteric replacement is a more subtle modification, where a specific part of the molecule is exchanged for a chemical group with similar physical or chemical properties. researchgate.net For instance, the indole (B1671886) NH group could be replaced with other hydrogen bond donors, or substituents on the indole or naphthalene (B1677914) rings could be swapped for bioisosteres to fine-tune activity or metabolic stability. researchgate.netnih.gov Such replacements can significantly impact the molecule's interaction with its biological target, potentially improving selectivity or reducing off-target effects. researchgate.net

Table 1: Examples of Bioisosteric Replacements for Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| -OH (hydroxyl) | -NH2, -SH, -CH2OH | Mimic hydrogen bonding capabilities |

| -Cl (chlorine) | -CF3, -CN, -CH3 | Modify electronic properties and size |

| Benzene Ring | Thiophene, Pyridine | Alter aromaticity and polarity |

| Ester | Amide, Oxazole | Improve metabolic stability |

Development of Conjugates with Other Bioactive Pharmacophores

A powerful strategy to enhance therapeutic efficacy is the creation of hybrid molecules, or conjugates, where two or more distinct pharmacophores are linked together. mdpi.com This approach can lead to compounds with dual modes of action, improved targeting, or synergistic effects. For the indolylnaphthalene-dione scaffold, conjugation with other known bioactive agents is a promising avenue for development. mdpi.commdpi.com

For example, linking the naphthoquinone core to moieties known for their potent anticancer activity can produce hybrids with enhanced cytotoxicity against cancer cell lines. mdpi.com Researchers have successfully synthesized hybrids combining naphthoquinone scaffolds with quinolinediones, demonstrating selective and potent effects against breast cancer cells. mdpi.com Other examples include creating conjugates with benzotriazoles or triazoles to target specific enzymes or cellular pathways. mdpi.comrsc.org The design of these hybrids often involves a linker, which can be optimized in terms of length and flexibility to ensure that both pharmacophoric units can effectively engage with their respective targets.

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the target's structure and function. nih.gov For indolylnaphthalene-dione analogues, this involves leveraging computational tools and structure-activity relationship (SAR) studies to guide synthetic efforts. nih.govbrieflands.com

Structure-activity relationship studies involve systematically modifying the lead compound and assessing how these changes affect biological activity. nih.govmdpi.com For instance, SAR studies on naphthoquinone derivatives have shown that the nature and position of substituents on the quinone ring are critical for activity. nih.govnih.gov The incorporation of specific groups, such as an imidazole ring or terminal cyclic amines, has been found to enhance potency and selectivity. nih.gov

Molecular docking simulations can provide insights into how these molecules bind to their target proteins, such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govmdpi.com By visualizing the binding mode, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and design new analogues that optimize these contacts for improved affinity and selectivity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models further refine this process by creating mathematical models that correlate chemical structure with biological activity, allowing for the prediction of potency for novel, unsynthesized compounds. brieflands.com

Table 2: Key SAR Findings for Naphthoquinone Analogues

| Structural Modification | Observed Effect on Activity/Selectivity | Reference Compound Class |

|---|---|---|

| Incorporation of an imidazole ring | Enhances both potency and selectivity. nih.gov | Naphthalene-1,4-dione analogues |

| Addition of terminal cyclic amines | Generally exhibits higher activity. nih.gov | Naphthalene-1,4-dione analogues |

| Substitution at C3 with an amide group | Improves selectivity while maintaining potency. nih.gov | Naphthalene-1,4-dione analogues |

| Presence of halogen atoms | Critical for maintaining potency. nih.gov | Naphthalene-1,4-dione analogues |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput method for synthesizing a large number of diverse compounds, known as a library, in a short amount of time. nih.govnih.gov This approach is particularly valuable for exploring the chemical space around a lead scaffold like 4-(1H-Indol-3-yl)naphthalene-1,2-dione to rapidly identify analogues with improved properties.

Both solid-phase and solution-phase synthesis techniques can be employed to generate these libraries. nih.govresearchgate.net Multi-component reactions (MCRs) are especially efficient for this purpose, as they allow for the combination of three or more starting materials in a single step to produce complex molecules. nih.govresearchgate.net For example, a three-component reaction between a naphthoquinone, an aldehyde, and an amine or indole can quickly generate a diverse library of indolylnaphthalene-dione derivatives. nih.govresearchgate.netresearchgate.net These libraries can then be screened for biological activity, with the resulting data feeding back into the rational design cycle to guide the synthesis of the next generation of compounds. nih.gov

Future Prospects and Emerging Research Directions in Indolylnaphthalene Dione Chemistry

Innovations in Green Synthetic Methodologies for Complex Indolylnaphthalene-dione Structures

The chemical synthesis of complex molecules like indolylnaphthalene-diones is undergoing a paradigm shift towards more environmentally benign methods. Green chemistry principles are at the forefront of this evolution, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For indolylnaphthalene-dione structures, this involves exploring novel catalytic systems and reaction media.

Recent research has demonstrated the efficacy of one-pot, multicomponent reactions for synthesizing related complex indole (B1671886) derivatives. nih.gov For instance, a greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed using a multicomponent reaction catalyzed by sulfamic acid in an acetonitrile (B52724) medium. nih.govresearchgate.net This approach not only simplifies the synthetic process by forming multiple bonds in a single step but also offers advantages like shorter reaction times and easier product purification through recrystallization, avoiding the need for column chromatography. nih.govresearchgate.net Another innovative approach involves the use of indium(III) triflate (In(OTf)3) as a catalyst under solvent-free conditions for the preparation of 1,4-naphthoquinones possessing indole scaffolds. nih.govresearchgate.net These methods highlight a trend towards operational simplicity and sustainability in creating complex heterocyclic scaffolds. researchgate.netnih.gov

Future innovations will likely focus on:

Biocatalysis: Employing enzymes to catalyze key reaction steps, offering high selectivity under mild conditions.

Alternative Energy Sources: Utilizing microwave and ultrasound irradiation to accelerate reactions and reduce energy consumption.

Renewable Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents.

These green methodologies are crucial for the sustainable production of indolylnaphthalene-diones for various applications.

| Green Synthesis Approach | Catalyst/Condition | Key Advantages |

| Multicomponent Reaction | Sulfamic Acid | One-pot synthesis, short reaction time, easy purification nih.govresearchgate.net |

| Solvent-Free Synthesis | In(OTf)3 | Environmentally friendly, simple operation, mild conditions nih.govresearchgate.net |

Advanced Computational Approaches for Rational Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of identifying and optimizing new therapeutic agents. sysrevpharm.org For compounds like 4-(1H-indol-3-yl)naphthalene-1,2-dione, these in silico methods provide deep insights into their biological activities and guide the design of more potent and selective analogs. nih.govresearchgate.net

Key computational techniques being applied include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein, helping to understand its mechanism of action. nih.gov For indole-based compounds, docking studies can elucidate interactions within the active sites of enzymes, guiding the design of more effective inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target receptor over time, offering a more realistic representation of the biological environment. nih.govmdpi.com

These computational strategies, often used in combination, facilitate a rational, hypothesis-driven approach to drug design, significantly reducing the time and cost associated with traditional screening methods. sysrevpharm.org The integration of these techniques allows for the creation of focused libraries of indolylnaphthalene-dione derivatives with optimized pharmacological properties. nih.gov

Exploration of Material Science Applications (e.g., solid-state fluorescence materials)

While much of the focus on indolylnaphthalene-diones has been on their biological activity, their unique photophysical properties are opening doors to applications in material science. The rigid, planar structure of the naphthalene (B1677914) core combined with the electron-rich indole moiety suggests potential for use in organic electronics and sensor technology. A particularly promising area is the development of solid-state fluorescent materials.

Many organic molecules that fluoresce brightly in solution suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications. researchgate.net However, certain molecular designs can lead to enhanced solid-state emission. Research into related polycyclic aromatic hydrocarbons, such as diphenylnaphthalenes, has shown that solid-state fluorescence is achievable and highly dependent on the crystal packing and intermolecular interactions. mdpi.com The study of naphthalene adsorption on porous materials using solid-state fluorescence spectroscopy has also provided insights into how molecular environments affect emission properties. nih.gov

Future research in this area will likely involve:

Structural Modification: Systematically modifying the this compound scaffold to tune its emission wavelength and quantum yield.

Crystal Engineering: Controlling the solid-state packing of these molecules to minimize quenching and promote efficient emission.

Device Fabrication: Incorporating promising indolylnaphthalene-dione derivatives into organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. beilstein-journals.orgresearchgate.net

The development of new aromatic diimide scaffolds has expanded the toolbox for organic materials chemists, and indolylnaphthalene-diones represent a compelling new class of compounds for this field. beilstein-journals.orgresearchgate.net

| Material Application | Key Property | Potential Use |

| Solid-State Emitters | Fluorescence Quantum Yield | Organic Light-Emitting Diodes (OLEDs) rsc.org |

| Chemical Sensors | Emission response to analytes | Environmental or biological sensing |

| Bio-imaging | Biocompatibility & Photostability | Cellular and tissue imaging |

Integration with Chemoinformatics and Machine Learning for Predictive Modeling

The convergence of chemoinformatics and machine learning is revolutionizing the analysis of chemical and biological data. nih.gov For the study of indolylnaphthalene-diones, these data-driven approaches can uncover complex patterns and build predictive models for various properties.

Machine learning algorithms, such as random forests and support vector machines, can be trained on datasets of known compounds to predict the biological activity, toxicity, or physicochemical properties of new indolylnaphthalene-dione derivatives. nih.gov These models are becoming increasingly crucial for high-throughput virtual screening, where large chemical libraries can be rapidly assessed to identify promising hit compounds. nih.gov

Furthermore, chemoinformatics tools are essential for managing and analyzing the vast amounts of data generated in drug discovery and materials science. By representing molecules with numerical descriptors, it becomes possible to explore chemical space, assess molecular diversity, and identify key structural features responsible for desired properties. The development of predictive models for properties like Caco-2 permeability, a measure of intestinal absorption, is a key application that can enhance the efficiency of oral drug development. deepdyve.com

The future in this domain points towards the development of more sophisticated and accurate predictive models by:

Utilizing larger and more diverse datasets for model training.

Implementing advanced deep learning architectures.

Integrating multiple data types, including genomic and proteomic data, for a systems-level understanding.

Interdisciplinary Research in Chemical Biology and Materials Science

The full potential of this compound and its derivatives will be realized through collaborations that bridge the gap between different scientific disciplines. The intersection of chemical biology and materials science is a particularly fertile ground for innovation.

In this interdisciplinary space, indolylnaphthalene-diones could be developed as:

Chemical Probes: Fluorescent derivatives could be designed to specifically label and visualize biological targets within living cells, providing insights into cellular processes.

Smart Materials: Materials that respond to biological stimuli could be created. For example, a polymer embedded with an indolylnaphthalene-dione derivative could be designed to release a drug in response to a specific enzyme found in diseased tissue.

Biocompatible Electronics: The development of organic electronic devices that can safely interface with biological systems, such as biosensors for diagnostics or therapeutic devices.

By combining the expertise of chemists, biologists, and materials scientists, the unique properties of the indolylnaphthalene-dione scaffold can be leveraged to address complex challenges in both medicine and technology. This synergistic approach will undoubtedly accelerate the translation of fundamental research into practical applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 4-(1H-Indol-3-yl)naphthalene-1,2-dione, and what reaction conditions are critical for high yields?

- Methodology : The compound can be synthesized via condensation reactions. For example, 4-substituted naphthalene-1,2-diones are typically prepared by reacting sodium salts of 3,4-dihydroxy-1,2-naphthoquinone with substituted anilines or aryl halides under reflux conditions in polar solvents (e.g., ethanol or DMF). Catalysts like K₂CO₃ may be used to deprotonate intermediates. Critical parameters include temperature control (60–80°C), stoichiometric ratios, and reaction time (2–24 hours) to avoid side reactions .

- Yield Optimization : Yields vary with substituent electronic effects. Electron-withdrawing groups (e.g., -Cl) on the aryl moiety enhance reactivity, achieving up to 59% yield, while electron-donating groups (e.g., -OCH₃) may reduce yields to 25–40% .

Q. How is the structural integrity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR Spectroscopy : and NMR are used to verify indole and naphthoquinone moieties. For example, indolic NH protons resonate at δ 10–12 ppm, while quinone carbonyls appear at δ 180–190 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

- UV-Vis Spectroscopy : Absorption maxima (λmax) in methanol (e.g., 450–500 nm) reflect π→π* transitions in the conjugated quinone-indole system .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its planar, conjugated structure.

- Stability : Sensitive to light and moisture. Storage under inert atmospheres (N₂/Ar) at −20°C is recommended to prevent oxidation of the quinone moiety .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

- Methods : Density Functional Theory (DFT) calculations can optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO). For example, the indole-naphthoquinone hybrid may exhibit a narrow bandgap (~2.5 eV), suggesting potential as a nonlinear optical (NLO) material. Charge transfer interactions between indole (electron-rich) and quinone (electron-deficient) regions enhance polarizability .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Case Study : Discrepancies in NMR coupling constants may arise from dynamic processes (e.g., tautomerism). Techniques include:

- Variable-temperature NMR to identify exchange broadening.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography for definitive confirmation (e.g., dihedral angles between indole and naphthoquinone planes) .

Q. How do substituents on the indole or naphthoquinone moieties influence biological activity?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring enhance inhibitory effects on enzymes like carboxylesterases by increasing electrophilicity.

- Methylation of the indole NH reduces hydrogen-bonding capacity, potentially decreasing binding affinity to targets.

- Experimental validation via enzyme inhibition assays (IC₅₀ values) and molecular docking studies is critical .

Q. What are the challenges in scaling up synthesis, and how can reaction parameters be optimized?

- Challenges : Low yields (25–59%) due to competing side reactions (e.g., dimerization of indole intermediates).

- Optimization :

- Use flow chemistry to improve heat and mass transfer.

- Employ microwave-assisted synthesis to reduce reaction time.

- Screen alternative catalysts (e.g., Pd/C for dehalogenation steps) .

Notes

- Toxicological Data : While direct studies on this compound are limited, general toxicological frameworks for naphthalene derivatives (e.g., hepatic/renal effects) can guide safety protocols .

- Advanced Applications : The compound’s redox-active quinone moiety suggests utility in photodynamic therapy or organic electronics, warranting further electrochemical studies (e.g., cyclic voltammetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.